solubility data of (2,4-Dichloro-3-methylphenyl)boronic acid in organic solvents
solubility data of (2,4-Dichloro-3-methylphenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (2,4-Dichloro-3-methylphenyl)boronic acid in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA, such as bortezomib (Velcade®), ixazomib, and vaborbactam.[1][2][3] (2,4-Dichloro-3-methylphenyl)boronic acid, with its specific substitution pattern, represents a key intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in:
-
Synthetic Chemistry: Optimizing reaction conditions, controlling reaction rates, and managing product and impurity profiles.
-
Purification: Developing efficient crystallization and chromatographic purification methods.
-
Formulation: Designing stable and bioavailable drug formulations.
The incorporation of a boronic acid moiety can significantly impact a molecule's physicochemical properties, including its solubility.[3] This guide aims to equip researchers with the foundational knowledge and practical methodologies to navigate the solubility challenges associated with (2,4-dichloro-3-methylphenyl)boronic acid.
General Solubility Trends of Arylboronic Acids
While specific data for (2,4-dichloro-3-methylphenyl)boronic acid is sparse, valuable insights can be extrapolated from studies on analogous phenylboronic acids.[4][5][6]
Key Observations:
-
Solvent Polarity: The solubility of phenylboronic acids is highly dependent on the solvent. Generally, higher solubility is observed in polar aprotic and protic solvents.
-
Ethers and Ketones: Ethers (e.g., dipropyl ether) and ketones (e.g., acetone) tend to be good solvents for phenylboronic acids.[4][7]
-
Halogenated Solvents: Chloroform has been shown to be a moderately good solvent, often suitable for crystallization.[4]
-
Hydrocarbons: Hydrocarbons like methylcyclohexane exhibit very low solubility for phenylboronic acids, making them useful for washing away nonpolar impurities.[4][7]
-
Influence of Substituents: The nature and position of substituents on the phenyl ring significantly impact solubility.[5] The chloro and methyl groups on (2,4-dichloro-3-methylphenyl)boronic acid will influence its polarity and crystal lattice energy, thereby affecting its interaction with different solvents.
-
Esterification: Conversion of boronic acids to their esters, such as pinacol esters, generally enhances solubility in organic solvents.[4][6]
It is crucial to recognize that these are general trends, and the specific solubility of (2,4-dichloro-3-methylphenyl)boronic acid must be determined experimentally.
The Boronic Acid-Boroxine Equilibrium: A Key Consideration
A unique characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimetric anhydrides known as boroxines.[4][5]
Figure 1. Reversible dehydration of a phenylboronic acid to its corresponding boroxine.
This equilibrium is influenced by factors such as temperature, the presence of water, and the nature of the solvent. The boronic acid and its corresponding boroxine will have different solubility profiles, which can lead to challenges in obtaining reproducible solubility data.[4] It is essential to be aware of this equilibrium when conducting solubility experiments and to ensure that the system has reached a steady state.
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
The following protocol details a robust and reliable method for determining the equilibrium solubility of (2,4-dichloro-3-methylphenyl)boronic acid in various organic solvents. This method relies on allowing the solid compound to equilibrate with the solvent at a constant temperature, followed by quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
(2,4-Dichloro-3-methylphenyl)boronic acid (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatted shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2,4-dichloro-3-methylphenyl)boronic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of (2,4-dichloro-3-methylphenyl)boronic acid of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) to achieve good separation and detection of the analyte.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Inject the filtered supernatant samples into the HPLC system and record the peak areas.
-
Determine the concentration of (2,4-dichloro-3-methylphenyl)boronic acid in the supernatant by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
